molecular formula C6H6O2 B12992698 Cyclopenta-1,3-diene-1-carboxylic Acid

Cyclopenta-1,3-diene-1-carboxylic Acid

Cat. No.: B12992698
M. Wt: 110.11 g/mol
InChI Key: KRHOUGAQUGCCJI-UHFFFAOYSA-N
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Description

Cyclopenta-1,3-diene-1-carboxylic acid is an organic compound characterized by a cyclopentadiene ring with a carboxylic acid functional group attached. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Cyclopenta-1,3-diene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of cyclopenta-1,3-diene-1-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with transition metals, which can then participate in catalytic cycles. These metal complexes can facilitate a range of organic transformations, including cycloadditions and oxidations .

Comparison with Similar Compounds

Cyclopenta-1,3-diene-1-carboxylic acid can be compared with other cyclopentadiene derivatives, such as:

Uniqueness: The presence of the carboxylic acid group in this compound enhances its reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

cyclopenta-1,3-diene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c7-6(8)5-3-1-2-4-5/h1-3H,4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHOUGAQUGCCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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